molecular formula C8H12F3NO2 B13324704 2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid

2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid

Cat. No.: B13324704
M. Wt: 211.18 g/mol
InChI Key: PRULROIWQMVYSQ-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid is a compound that features a piperidine ring substituted with a trifluoromethyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to introduce the trifluoromethyl and acetic acid groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The acetic acid moiety may also play a role in the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold in drug design and other applications .

Properties

Molecular Formula

C8H12F3NO2

Molecular Weight

211.18 g/mol

IUPAC Name

2-[4-(trifluoromethyl)piperidin-2-yl]acetic acid

InChI

InChI=1S/C8H12F3NO2/c9-8(10,11)5-1-2-12-6(3-5)4-7(13)14/h5-6,12H,1-4H2,(H,13,14)

InChI Key

PRULROIWQMVYSQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CC1C(F)(F)F)CC(=O)O

Origin of Product

United States

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